Terbufos oxon sulfone

Vue d'ensemble

Description

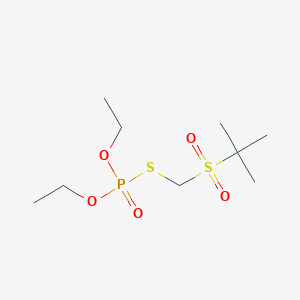

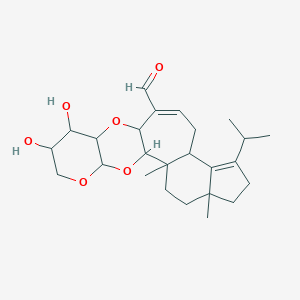

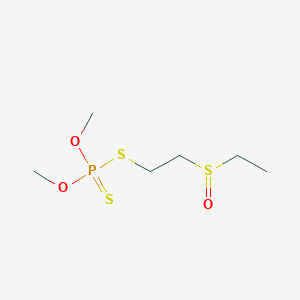

Terbufos oxon sulfone is a metabolite of the organophosphorus insecticide terbufos, which is known for its oxidation products that are of concern due to their toxicities. Terbufos is rapidly oxidized to its sulfoxide, and eventually to terbufos sulfone in various environmental conditions, including soil and water . The oxidation process is influenced by factors such as soil type, moisture, temperature, and the presence of microbial activity . Terbufos sulfone itself does not appear until after some time of incubation in soil, indicating a sequential transformation process .

Synthesis Analysis

The synthesis of sulfone compounds, which are structurally related to terbufos sulfone, can be achieved through oxidative coupling reactions. For instance, β-keto-sulfone derivatives can be synthesized using tetrabutylammonium iodide and tert-butyl hydroperoxide mediated oxidative coupling of enamides with sulfonylhydrazides . Similarly, N-sulfonylated indazolones can be synthesized using sulfinic acid as a sulfonylating agent with tert-butyl hydroperoxide . These methods demonstrate the potential synthetic routes that could be applied to the synthesis of terbufos sulfone derivatives.

Molecular Structure Analysis

The molecular structure of terbufos sulfone and its related compounds can be characterized using techniques such as gas chromatography/mass spectrometry (GC/MS). The identification of terbufos sulfoxide, a precursor to terbufos sulfone, has been determined by GC/MS, and the mass spectral data indicate that thermal degradation can occur within the heated GC column . This suggests that careful analytical methods are required to study the molecular structure of terbufos sulfone and its intermediates.

Chemical Reactions Analysis

Terbufos and its oxidation products undergo various chemical reactions in the environment. For example, terbufos is subject to photochemical oxidation in surface waters, with terbufos sulfoxide and terbufos sulfone being the oxidation products . The photolysis rate constant and half-life of terbufos under natural sunlight conditions indicate that photolysis is a significant pathway for the degradation of terbufos in aquatic environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of terbufos and its oxidation products, such as terbufos sulfoxide and terbufos sulfone, have been studied in terms of their adsorption, desorption, soil mobility, aqueous persistence, and octanol-water partitioning coefficients . Terbufos shows a higher adsorption to soil compared to its oxidation products, which are more mobile in soil eluted with water . The persistence of terbufos sulfone in natural and distilled water indicates that chemical degradation predominates over microbial degradation in these environments . The octanol-water partitioning coefficients further illustrate the differences in the lipophilicity of these compounds, with terbufos being significantly more lipophilic than its sulfoxide and sulfone derivatives .

Applications De Recherche Scientifique

Insecticidal Activity and Soil Persistence

- Terbufos oxon sulfone exhibits significant insecticidal activity and persistence in soil. It has been found to be a broad-spectrum contact insecticide. Studies indicate that its activity is influenced by soil type, moisture, and temperature. In terms of volatility, it is less volatile compared to terbufos, leading to a lower fumigant toxicity effect. It also shows significant persistence in soil, playing a key role in the bioactivity of terbufos applications in agricultural settings (Chapman & Harris, 1980).

Oxidation in Water Treatment

- Terbufos oxon sulfone is formed as an oxidation product of terbufos during water treatment processes. It has been observed that this compound, along with other organophosphate pesticides, can form stable oxons and other oxidation analogues during chlorination in water treatment plants. These compounds can persist for extended periods, indicating a need to consider them in evaluating water safety (Kamel et al., 2009).

Photochemical Oxidation in Surface Waters

- The photochemical oxidation of terbufos in surface waters, leading to the formation of terbufos oxon sulfone, has been studied due to concerns about its toxicity to aquatic organisms. The photolysis rate under natural sunlight and the resulting environmental implications have been investigated, highlighting the rapid degradation compared to other chemical processes (Lee et al., 1999).

Soil Oxidation

- In studies of terbufos oxidation in soil, terbufos oxon sulfone appears as a later oxidation product, indicating its role in the environmental fate of terbufos in agricultural soils. The differences in oxidation capacity among different soil types have been noted, which is important for understanding the environmental impact of terbufos use (Laveglia & Dahm, 1975).

Toxicity and Environmental Impact

- The acute toxicity of terbufos oxon sulfone has been evaluated in various ecological studies, highlighting its high toxicity to different aquatic organisms. These studies emphasize the potential environmental hazard posed by contamination of aquatic systems with terbufos and its oxidation products (Choung et al., 2011).

Safety And Hazards

Propriétés

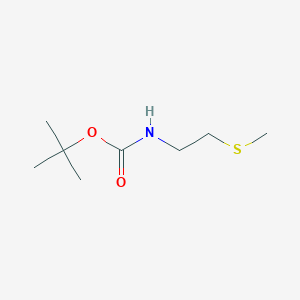

IUPAC Name |

2-(diethoxyphosphorylsulfanylmethylsulfonyl)-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O5PS2/c1-6-13-15(10,14-7-2)16-8-17(11,12)9(3,4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIFYKRJAGQAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCS(=O)(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037604 | |

| Record name | Terbufos OA sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terbufos oxon sulfone | |

CAS RN |

56070-15-6 | |

| Record name | Terbufos oxon sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056070156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbufos OA sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBUFOS OXON SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W25446PG2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Methylpropyl)amino]ethanol](/img/structure/B104520.png)

![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)